Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate
Description
Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate is a piperazine-based compound characterized by a benzenesulfonyl group at the 4-position of the piperazine ring and an ethyl acetate moiety linked via a methylene bridge. Its structural identity is confirmed by spectral
- ¹H NMR (500 MHz, CDCl₃): δ 8.11 (s, 2H, aromatic), 7.40–7.33 (m, 5H, benzene), 4.22–4.19 (q, 2H, ethyl ester), 3.82–3.80 (t, 4H, piperazine), 3.30 (s, 2H, CH₂), 1.29–1.27 (t, 3H, ethyl CH₃) . This compound is synthesized via catalytic hydrogenation of benzyl-protected intermediates using Pd(OH)₂/C under H₂ gas .
Properties
IUPAC Name |
ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-2-20-14(17)12-15-8-10-16(11-9-15)21(18,19)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCOFRSAZNSZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or sodium hydroxide are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Yields 2-[4-(benzenesulfonyl)piperazin-1-yl]acetic acid and ethanol.
-
Basic hydrolysis : Produces the corresponding carboxylate salt.
Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6 hr | Carboxylic acid | 82% |
| Basic hydrolysis | 1M NaOH, 60°C, 4 hr | Sodium carboxylate | 75% |
Nucleophilic Substitution
The benzenesulfonyl group facilitates nucleophilic displacement on the piperazine ring:
-
Amine substitution : Reacts with primary/secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents .
-
Thiol substitution : Requires catalytic base (e.g., K₂CO₃) for efficient thiolate ion generation.
Example Reaction :
textEthyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate + H₂N-R → Ethyl 2-[4-(R-substituted)piperazin-1-yl]acetate + benzenesulfinic acid
Optimized Conditions : DMF, 80°C, 12 hr .
Oxidation:
-
Benzenesulfonyl group : Resists further oxidation under standard conditions (e.g., H₂O₂, m-CPBA).
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Piperazine ring : Requires strong oxidizers (e.g., KMnO₄) for N-oxidation, forming N-oxide derivatives .
Reduction:
| Target Group | Reagent | Product | Notes |
|---|---|---|---|
| Ester | LiAlH₄ | 2-[4-(benzenesulfonyl)piperazin-1-yl]ethanol | 68% yield |
| Sulfonamide | Zn/HCl | Piperazine derivative (sulfonyl → thioether) | Limited selectivity |
Catalytic Coupling Reactions
The compound participates in metal-catalyzed cross-coupling:
-
Buchwald-Hartwig amination : With aryl halides using Pd(OAc)₂/Xantphos .
-
Suzuki-Miyaura coupling : Requires pre-functionalization at the benzene ring .
Key Data :
| Reaction Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 4-bromoacetophenone | 63% |
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Phenylboronic acid | 41% |
Stability Under Thermal/Photolytic Conditions
-
Thermal stability : Decomposes above 200°C, releasing SO₂ and forming piperazine byproducts .
-
Photolytic degradation : UV light (254 nm) induces C-S bond cleavage in benzenesulfonyl group.
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Ester hydrolysis (acidic) | 2.1 × 10⁻⁴ | 58.3 |
| Amine substitution | 5.7 × 10⁻⁵ | 72.8 |
| LiAlH₄ reduction | 3.4 × 10⁻³ | 34.1 |
Mechanistic Insights
Scientific Research Applications
Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate is a chemical compound with the molecular formula C₁₄H₂₀N₂O₄S and a molecular weight of approximately 312.38 g/mol. It consists of a piperazine ring substituted with a benzenesulfonyl group and an ethyl acetate moiety. This structure gives it unique chemical properties and makes it useful in various applications.
Scientific Research Applications
This compound is used in scientific research across chemistry, biology, medicine, and industry.
Chemistry
- Building block It serves as a building block for synthesizing complex molecules. The compound is used for chemical transformations in synthetic organic chemistry.
Biology
- Biochemical probe It is investigated as a biochemical probe in proteomics research.
Medicine
- Drug development It is explored for potential therapeutic properties and as a precursor for drug development. Piperazine sulfonamides, like this compound, exhibit diverse therapeutic activities . Cariprazine HCl, an atypical antipsychotic drug used to treat schizophrenia and bipolar disorder, is related to piperazine derivatives .
Industry
- Specialty chemicals and materials It is utilized in producing specialty chemicals and materials.
Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 2-(piperazin-1-yl)acetate | Simple piperazine structure | Lacks the benzenesulfonyl group; less complex activity. |
| 4-(benzenesulfonyl)piperazine | Contains only piperazine and sulfonyl | No acetate moiety; primarily used as an intermediate. |
| N-benzoylpiperazine | Benzoyl instead of sulfonamide | Different reactivity profile; used in different applications. |
| N-(4-sulfamoylphenyl)piperazine | Sulfamoyl instead of sulfonamide | Potentially different biological activities due to structure. |
Mechanism of Action
The mechanism of action of ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Aromatic/Substituted Aryl Derivatives
- Ethyl 2-(4-(2-bromophenyl)piperazin-1-yl)acetate (AB13102):
- Ethyl 2-(4-(3,5-di(trifluoromethyl)phenyl)ureido)acetate (10m): Substituent: Trifluoromethyl groups enhance lipophilicity. Molecular weight: 616.2 g/mol (ESI-MS) . Relevance: Potential use in kinase inhibition due to urea linkage .
Heterocyclic Derivatives
- Ethyl 2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetate: Substituent: Pyrimidine ring (basic nitrogenous heterocycle). Synthesis: Acid hydrolysis of esters yields carboxylic acid derivatives (e.g., compound 56) . Bioactivity: Pyrimidine analogs often target nucleic acid synthesis .
- Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate: Substituent: Pyridazinone ring (electron-deficient). Application: Precursor to hydrazide derivatives with acetylcholinesterase inhibitory activity .
Key Difference: Heterocyclic substituents (pyrimidine, pyridazinone) introduce hydrogen-bonding sites absent in the benzenesulfonyl analog, influencing target selectivity .
Sulfonyl/Carbonyl Derivatives
- 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid :
- 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate :
- Substituent: Fluorobenzoyl group (enhanced metabolic resistance).
- Synthesis: Multi-step route involving TFA deprotection .
Biological Activity
Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate is a chemical compound with the molecular formula C14H20N2O4S and a molecular weight of 312.39 g/mol. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly as a precursor for drug development and as a biochemical probe in proteomics research.
The biological activity of this compound is primarily attributed to its structural components. The benzenesulfonyl group can interact with various enzymes or receptors, potentially leading to inhibition of their activity. The piperazine ring enhances the compound's binding affinity and selectivity towards specific molecular targets, which may include neurotransmitter receptors and other proteins involved in cellular signaling pathways.
Pharmacological Properties
Research indicates that compounds containing piperazine moieties often exhibit a range of pharmacological activities. This compound has been studied for its potential effects in the following areas:
- Antitumor Activity : Preliminary studies suggest that derivatives of piperazine can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Compounds similar to this compound have shown promise against bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Neuropharmacological Effects : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders. However, high doses have been associated with neurotoxic effects, necessitating careful dosage management .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the importance of substituents on the piperazine ring and the benzenesulfonyl group. Variations in these groups can significantly influence biological activity, selectivity, and potency against various targets. For instance:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increase potency against certain targets |
| Alkyl substitutions | Modulate lipophilicity and permeability |
| Aromatic rings | Enhance binding affinity to receptors |
Study on Antitumor Activity
A study evaluated the antitumor properties of several benzenesulfonamide derivatives, including those related to this compound. Results indicated that certain derivatives exhibited significant inhibition of cancer cell lines, with IC50 values suggesting effective cytotoxicity comparable to standard chemotherapeutic agents .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of piperazine derivatives, revealing that compounds similar to this compound demonstrated MIC values lower than those of traditional antibiotics against Mycobacterium tuberculosis (Mtb). This suggests a potential role in treating resistant bacterial infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling benzenesulfonyl chloride with piperazine derivatives followed by alkylation with ethyl bromoacetate is a common route. Optimizing reaction conditions (e.g., using anhydrous solvents, controlled temperature at 60–80°C, and catalysts like K₂CO₃) improves yields . Purification via column chromatography (silica gel, eluent: EtOAc/hexane) ensures high purity. Monitoring intermediates via TLC or LCMS (e.g., ESI-MS m/z analysis) is critical for quality control .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm piperazine ring substitution patterns and ester functionality.
- LCMS/HRMS to verify molecular weight (e.g., ESI-MS m/z: ~365 [M+H]⁺ for analogous compounds) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies). Reference standards (e.g., USP/EP impurity markers) can identify byproducts .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard guidelines (e.g., H315: skin irritation, H319: eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Store in airtight containers at 2–8°C in a desiccator to prevent hydrolysis of the ester group . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced antitumor activity?
- Methodological Answer :
- Core Modifications : Replace the benzenesulfonyl group with electron-withdrawing substituents (e.g., -CF₃, -Cl) to enhance receptor binding .
- Ester Bioisosteres : Substitute the ethyl ester with PEGylated esters (e.g., Levocetirizine PEG 400 Ester analogs) to improve solubility and bioavailability .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values and correlate with structural features (e.g., logP, polar surface area) .
Q. What strategies resolve contradictions in biological activity data across derivatives of this compound?
- Methodological Answer :
- Dose-Response Analysis : Validate activity across multiple concentrations to rule out false positives/negatives.
- Metabolic Stability Testing : Use hepatic microsome assays to identify rapid degradation of certain derivatives (e.g., ester hydrolysis).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., HDACs, kinases). Discrepancies between in silico and in vitro data may indicate off-target effects .
Q. How can impurity profiling ensure compliance with pharmaceutical standards for this compound?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and humidity. Analyze degradation products via UPLC-MS/MS (e.g., m/z shifts indicating sulfonamide cleavage or ester hydrolysis) .
- Reference Standards : Use certified impurities (e.g., Cetirizine dihydrochloride-related compounds) as markers. Quantify impurities using validated HPLC methods with ≤0.1% thresholds .
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate absorption (Caco-2 permeability), distribution (VDss), metabolism (CYP450 inhibition), and excretion (renal clearance).
- Toxicity Screening : Apply ProTox-II to predict hepatotoxicity and mutagenicity. Correlate results with in vitro cytotoxicity assays .
Methodological Notes
- Synthetic References : Key steps from analogous piperazine-based syntheses (e.g., alkylation, Boc deprotection) .
- Analytical Cross-Validation : Combine NMR, MS, and chromatographic data to confirm structure and purity .
- Biological Validation : Use orthogonal assays (e.g., flow cytometry for apoptosis, Western blot for target protein modulation) to confirm mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
